2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine
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Overview
Description
2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound with the molecular formula C10H11F2NThis compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine can be achieved through several methods. One common method involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone via Grignard exchange, followed by asymmetric reduction using baker’s yeast as a carbonyl reductase. The final steps include methylsulfonylation ring closure and Boc removal .
Another method involves the use of 2,5-difluorochlorobenzene and Grignard reagents, followed by a series of reactions including methylsulfonylation and ring closure to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)pyrrolidine: A closely related compound with similar chemical properties and applications.
2-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzonitrile: Another related compound used in similar contexts
Uniqueness
2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to its specific substitution pattern and the presence of both fluorine and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13F2NS |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-10(13)11(6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
CZVQTSCNLKPDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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